molecular formula C20H22N4O3S B3937678 3,4-dimethyl-N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide

3,4-dimethyl-N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide

Cat. No. B3937678
M. Wt: 398.5 g/mol
InChI Key: MGIDLIGCJZZQSV-UHFFFAOYSA-N
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Description

3,4-dimethyl-N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide is a chemical compound that belongs to the class of piperazine derivatives. It is a potent and selective antagonist of the dopamine D3 receptor and has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Mechanism of Action

The mechanism of action of 3,4-dimethyl-N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide involves its binding to the dopamine D3 receptor, which is a G protein-coupled receptor. The compound acts as an antagonist of the receptor, which results in the inhibition of dopamine signaling. This leads to a decrease in the release of dopamine in the brain, which is believed to be the underlying mechanism for its potential therapeutic effects.
Biochemical and Physiological Effects:
3,4-dimethyl-N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide has been shown to have several biochemical and physiological effects. It has been shown to decrease the release of dopamine in the brain, which is believed to be the underlying mechanism for its potential therapeutic effects. The compound has also been shown to modulate the activity of other neurotransmitter systems such as serotonin and glutamate. It has been shown to have anxiolytic and antidepressant effects in preclinical studies.

Advantages and Limitations for Lab Experiments

The advantages of using 3,4-dimethyl-N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide in lab experiments include its high affinity and selectivity for the dopamine D3 receptor, which makes it a useful tool for investigating the role of this receptor in neuropsychiatric disorders. The compound is also relatively stable and easy to synthesize, which makes it a cost-effective option for researchers. However, the compound has some limitations, including its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. It also has a relatively short half-life, which can limit its usefulness in some experiments.

Future Directions

There are several future directions for research on 3,4-dimethyl-N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide. One possible direction is to investigate its potential as a treatment for neuropsychiatric disorders such as schizophrenia, addiction, and Parkinson's disease. Another direction is to investigate its potential to modulate the reward system and cognitive function. Further studies are also needed to investigate the pharmacokinetics and pharmacodynamics of the compound, as well as its potential side effects and toxicity. Finally, studies are needed to investigate the potential of the compound as a tool for investigating the role of the dopamine D3 receptor in neuropsychiatric disorders.

Scientific Research Applications

3,4-dimethyl-N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have a high affinity and selectivity for the dopamine D3 receptor, which is implicated in the pathophysiology of several neuropsychiatric disorders such as schizophrenia, addiction, and Parkinson's disease. The compound has been used in preclinical studies to investigate its potential as a treatment for these disorders. It has also been studied for its potential to modulate the reward system and cognitive function.

properties

IUPAC Name

3,4-dimethyl-N-[4-(4-nitrophenyl)piperazine-1-carbothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3S/c1-14-3-4-16(13-15(14)2)19(25)21-20(28)23-11-9-22(10-12-23)17-5-7-18(8-6-17)24(26)27/h3-8,13H,9-12H2,1-2H3,(H,21,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGIDLIGCJZZQSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC(=S)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dimethyl-N-{[4-(4-nitrophenyl)piperazin-1-yl]carbonothioyl}benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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